molecular formula C24H31N3O5S B2874086 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 898415-00-4

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2874086
CAS No.: 898415-00-4
M. Wt: 473.59
InChI Key: WLHZXIQTHPUGIP-UHFFFAOYSA-N
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Description

N-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic compound featuring a piperidine core substituted with a benzenesulfonyl group at the 2-position and an ethanediamide linker connecting two aromatic moieties: a 4-methoxyphenylethyl group and a benzenesulfonyl-piperidinylethyl group. The 4-methoxy group on the phenyl ring is a common pharmacophore in bioactive molecules, often modulating lipophilicity and electronic properties .

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-32-21-12-10-19(11-13-21)14-16-25-23(28)24(29)26-17-15-20-7-5-6-18-27(20)33(30,31)22-8-3-2-4-9-22/h2-4,8-13,20H,5-7,14-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHZXIQTHPUGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethanediamide Backbone: The ethanediamide backbone is attached through an amidation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with proteins or enzymes, altering their activity. The piperidine ring can modulate the compound’s binding affinity and specificity, while the ethanediamide backbone provides structural stability.

Comparison with Similar Compounds

Piperidine Substituent Positioning

The 2-piperidinyl substitution in the target compound contrasts with opioids like fentanyl (4-piperidinyl), which exhibit high μ-opioid receptor affinity. highlights that 2-piperidinyl derivatives (e.g., W-15) lack fentanyl-like opioid activity due to altered receptor interactions . This suggests that the target compound’s 2-piperidinyl benzenesulfonyl group may confer distinct pharmacological properties compared to 4-piperidinyl analogs.

Methoxyphenyl vs. Halogenated or Alkyl Substituents

  • 4-Methoxybutyrylfentanyl (): Features a 4-methoxyphenyl group attached to a piperidin-4-yl butyramide. The methoxy group enhances lipophilicity, but the butyramide chain may increase metabolic susceptibility compared to the ethanediamide linker in the target compound .
  • N-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide (CAS 898449-76-8, ): Replaces the methoxyphenylethyl group with a fluorophenyl moiety. Fluorine’s electron-withdrawing effects could reduce basicity and alter receptor binding compared to the methoxy group .

Ethanediamide vs. Other Amide Linkers

  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide (): Contains a butenamide linker, which introduces conformational flexibility absent in the rigid ethanediamide structure. This flexibility may reduce selectivity in target interactions .

Sulfonamide vs. Sulfonyl or Benzoyl Groups

  • N-(4-Methoxyphenyl)-N′-[2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl]ethanediamide (): Replaces benzenesulfonyl with a benzoyl-piperazine group, which may alter pharmacokinetics due to differences in electron distribution and steric bulk .

Data Table: Key Structural and Inferred Pharmacological Differences

Compound Name Piperidine Position Key Substituents Linker Type Molecular Weight (g/mol) Inferred Properties
Target Compound 2-yl Benzenesulfonyl, 4-methoxyphenylethyl Ethanediamide ~465.5* High polarity, potential CNS activity
4-Methoxybutyrylfentanyl 4-yl 4-Methoxyphenyl, phenylethyl Butyramide 394.5 Opioid-like activity, metabolic instability
CAS 898449-76-8 2-yl Benzenesulfonyl, 2-fluorophenyl Ethanediamide 433.5 Reduced lipophilicity vs. methoxy analog
W-15 2-yl 4-Chlorophenylsulfonamide Sulfonamide 349.8 Non-opioid, possible σ-receptor affinity
Fentanyl 4-yl Phenethyl, propionamide Propionamide 336.5 High μ-opioid receptor potency

*Calculated based on formula in .

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